molecular formula C16H17BrN4O2S2 B2995442 5-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034337-99-8

5-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2995442
CAS RN: 2034337-99-8
M. Wt: 441.36
InChI Key: ZVGCIHACIUYXSP-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H17BrN4O2S2 and its molecular weight is 441.36. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

One study focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at developing antibacterial agents. The research involved creating pyran, pyridine, and pyridazine derivatives, among others, and evaluating their antibacterial activities. Notably, eight compounds exhibited high antibacterial activities, showcasing the potential of such chemical structures in developing novel antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).

Catalysis and Reaction Efficiency

Another study introduced a novel N-bromo sulfonamide reagent, used as a highly efficient catalyst for synthesizing bis(pyrazol-5-ol) derivatives. This methodology highlighted the use of non-toxic materials, high yields, and clean workup, demonstrating the chemical's utility in facilitating complex organic reactions (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Antimicrobial and Antioxidant Properties

Research on novel sulfonamide derivatives linked to pyrazolo[3,4-b]pyridine has shown significant antimicrobial and antioxidant properties. This study synthesized a series of compounds that exhibited excellent activity against both Gram-positive and Gram-negative bacterial strains, comparing favorably with standard drugs. Additionally, some compounds demonstrated notable antioxidant scavenging activity, underscoring the multifunctional potential of such chemical structures in medical and pharmaceutical research (Variya, Panchal, & Patel, 2019).

Antiproliferative Activity

A study on N,N-dimethylbenzenesulfonamide derivatives investigated their antiproliferative activity against the human breast cancer cell line MCF-7. The research identified several compounds with higher antiproliferative activity than doxorubicin, a known anticancer drug. This highlights the potential of such compounds in cancer research, particularly in designing new therapeutic agents (Bashandy, Alsaid, Arafa, & Ghorab, 2014).

Electronic and Optical Applications

A study explored the electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active compounds. The research synthesized a ligand incorporating a sulfonamide group and studied its coordination with metal ions. This work contributes to the understanding of the electronic structure of such compounds and their potential applications in materials science (Edder, Piguet, Bernardinelli, Mareda, Bochet, Bünzli, & Hopfgartner, 2000).

properties

IUPAC Name

5-bromo-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2S2/c1-11-13(12(2)21(20-11)15-5-3-4-9-18-15)8-10-19-25(22,23)16-7-6-14(17)24-16/h3-7,9,19H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGCIHACIUYXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)thiophene-2-sulfonamide

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